2-[(1,2-Dimethyl-3-piperidinyl)methyl]-3H-indol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(1,2-Dimethyl-3-piperidinyl)methyl]-3H-indol-3-one is a compound that features a piperidine ring attached to an indole moiety. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products . Indole derivatives are also crucial in drug discovery and development, given their biological activities .
Preparation Methods
The synthesis of 2-[(1,2-Dimethyl-3-piperidinyl)methyl]-3H-indol-3-one can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where a ketone reacts with phenylhydrazine under acidic conditions to form the indole ring . The piperidine moiety can be introduced through nucleophilic substitution reactions, where a suitable piperidine derivative reacts with an indole precursor . Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions .
Chemical Reactions Analysis
2-[(1,2-Dimethyl-3-piperidinyl)methyl]-3H-indol-3-one undergoes various chemical reactions, including:
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the piperidine or indole rings. Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[(1,2-Dimethyl-3-piperidinyl)methyl]-3H-indol-3-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(1,2-Dimethyl-3-piperidinyl)methyl]-3H-indol-3-one involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various enzymes and receptors, modulating their activity . The piperidine ring can enhance the compound’s binding affinity and selectivity for these targets . These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparison with Similar Compounds
2-[(1,2-Dimethyl-3-piperidinyl)methyl]-3H-indol-3-one can be compared with other similar compounds, such as:
2-[(3-Methyl-1-piperidinyl)methyl]benzonitrile: This compound also features a piperidine ring but has a benzonitrile group instead of an indole moiety.
N’-[1-methyl-2-(1-piperidinyl)ethyl]isonicotinohydrazide: This compound contains a piperidine ring and isonicotinohydrazide group. The uniqueness of this compound lies in its combination of the indole and piperidine moieties, which can confer distinct biological activities and chemical properties.
Properties
Molecular Formula |
C16H20N2O |
---|---|
Molecular Weight |
256.34 g/mol |
IUPAC Name |
2-[(1,2-dimethylpiperidin-3-yl)methyl]indol-3-one |
InChI |
InChI=1S/C16H20N2O/c1-11-12(6-5-9-18(11)2)10-15-16(19)13-7-3-4-8-14(13)17-15/h3-4,7-8,11-12H,5-6,9-10H2,1-2H3 |
InChI Key |
UGIJSHKVVAZQDJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(CCCN1C)CC2=NC3=CC=CC=C3C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.